ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
Description
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a carbamate derivative featuring a 4-methoxyphenyl group, a ketone (3-oxo) moiety, and an isopropyl (propan-2-yl) substituent on a propyl backbone. Carbamates are widely utilized in agrochemicals and pharmaceuticals due to their bioactivity and structural versatility .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl N-[2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19) |
InChI Key |
VEKULCRPYMVBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylamine and sodium borohydride to form the desired carbamate compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamate Derivatives with Aryl Substituents
- The ketone moiety distinguishes it from other carbamates, possibly influencing metabolic stability or interaction with biological targets.
Pharmacologically Relevant Analogues
- Functional Group Impact: Unlike the bronchodilator-related compounds (e.g., formoterol derivatives), the target compound lacks a phenolic hydroxyl group, reducing its suitability for adrenergic receptor binding . The carbamate group in the target compound contrasts with astemizole’s benzimidazole core, leading to divergent mechanisms (enzyme inhibition vs. receptor antagonism) .
Physicochemical and Toxicological Considerations
- Toxicity: Chlorpropham’s moderate toxicity to non-target organisms suggests the need for ecotoxicological profiling of the target compound .
Biological Activity
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H23NO3
- Molecular Weight : 291.37 g/mol
- CAS Number : [Insert CAS Number if available]
The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine, which is crucial for neurotransmission.
Enzyme Inhibition
-
Acetylcholinesterase Inhibition :
- AChE is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Studies show that compounds similar to this compound exhibit significant AChE inhibitory activity, leading to increased levels of acetylcholine in the brain .
-
Butyrylcholinesterase Inhibition :
- BChE serves as a secondary regulator of acetylcholine levels. Its inhibition is particularly relevant in advanced stages of Alzheimer's disease where AChE levels are drastically reduced.
- The dual inhibition of both AChE and BChE may provide a more effective therapeutic strategy against cognitive decline .
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond cholinesterase inhibition:
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can mitigate oxidative stress—a contributing factor in neurodegenerative diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially reducing neuroinflammation associated with Alzheimer’s disease .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- In Vitro Studies :
-
Animal Models :
- In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function, as assessed by behavioral tests measuring memory and learning capabilities .
- The compound also showed a favorable safety profile with minimal adverse effects reported during toxicity assessments.
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C16H23NO3 |
| Molecular Weight | 291.37 g/mol |
| AChE Inhibition IC50 | [Insert Value] µM |
| BChE Inhibition IC50 | [Insert Value] µM |
| Antioxidant Activity | [Insert Value/Method] |
| Anti-inflammatory Activity | [Insert Value/Method] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
